

Achieving a uniform bond line thickness with G907 adhesive

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Compound of Interest

Compound Name: G907

Cat. No.: B1654381

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G907 Adhesive Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve a uniform bond line thickness with **G907** series adhesives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended bond line thickness for **G907** adhesives?

A thin bond line is generally preferred for optimal adhesive performance, typically ranging from 0.001 to 0.007 inches (approximately 25 to 178 microns).^{[1][2]} A thinner bond line minimizes stress concentration at the corners of the joint.^{[1][2]}

Q2: How does the viscosity of the different **G907** variants affect bond line thickness?

The **G907** series comes in different viscosities, which is a measure of the adhesive's resistance to flow.^[3]

- **G907-24** (Medium Viscosity): At 12,000 cP, it offers a balance of flow and sag resistance, suitable for general applications where moderate bond line control is needed.^[4]
- **G907-27** (Medium-High Viscosity): With a viscosity of 37,000 cP, it will flow less readily than the **G907-24**, providing better control against sagging and running on vertical surfaces.^[5]

- **G907-21** (High Viscosity & Thixotropic): At 100,000 cP and with thixotropic properties, this variant is ideal for applications requiring maximum control over the bond line thickness, especially in vertical applications or when filling larger gaps.^{[1][6]} Thixotropic adhesives decrease in viscosity under stress (e.g., during dispensing) and return to a higher viscosity when the stress is removed, preventing sagging.^{[3][4][7]}

Q3: Can I add spacers to the **G907** adhesive to control the bond line thickness?

Yes, incorporating solid glass microspheres (beads) into the adhesive is a common and effective method for ensuring a uniform bond line thickness.^{[1][8]} These microspheres act as shims, preventing the adhesive from being squeezed out when the substrates are mated.^[8]

Q4: What is the pot life of the **G907** adhesives and how does it impact my process?

Pot life is the amount of time it takes for the mixed adhesive to double in viscosity. It is crucial to apply the adhesive and join the substrates within this timeframe to ensure proper wetting and adhesion.

- **G907-24**: 20 minutes^[4]
- **G907-21**: 30 minutes^[1]
- **G907-27**: 60 minutes^[5]

Troubleshooting Guide

Problem	Potential Causes	Recommended Solutions
Uneven Bond Line Thickness	1. Inconsistent dispensing pressure or speed.2. Improper dispensing tip/nozzle.3. Viscosity of the adhesive is too low for the application.4. Uneven pressure applied when mating substrates.	1. Use automated dispensing equipment for consistent application.2. Select a dispensing tip that matches the desired bead size and viscosity of the adhesive.3. Consider using a higher viscosity variant of G907 (e.g., G907-21) for better sag resistance. [1] [6] 4. Apply uniform clamping pressure across the entire bond area.
Air Bubbles in the Bond Line	1. Improper mixing of the two-part adhesive.2. Air introduced during dispensing.3. Entrapped air between substrates during assembly.	1. Mix the resin and hardener slowly and thoroughly, scraping the sides and bottom of the container.2. Use a dispensing system with a nozzle that minimizes air introduction.3. Assemble substrates at an angle to allow air to escape.
Adhesive Squeeze-Out	1. Excessive adhesive dispensed.2. Excessive clamping pressure.3. Low viscosity of the adhesive.	1. Reduce the amount of adhesive dispensed.2. Apply just enough pressure to ensure good contact and a thin bond line.3. Use a higher viscosity or thixotropic G907 variant. [1] [6]
Poor Wetting of Substrate	1. Contaminated substrate surface.2. Adhesive viscosity is too high for the substrate's surface energy.3. Exceeded pot life of the adhesive.	1. Thoroughly clean and degrease substrates before adhesive application.2. Consider a lower viscosity G907 variant or gently warming the substrate to improve flow.3. Ensure the

adhesive is applied and
substrates are mated well
within the specified pot life.

Quantitative Data Summary

Property	G907-21	G907-24	G907-27
Mixed Viscosity (cP)	100,000[1]	12,000[4]	37,000[5]
Mix Ratio (Resin:Hardener by weight)	100:22[1]	100:25[4]	1:1[5]
Pot Life (minutes)	30[1]	20[4]	60[5]
Cure Schedule (Room Temp - 25°C)	24 hours[1]	24 hours[4]	24 - 72 hours[5]
Accelerated Cure (65°C)	4 hours[1]	4 hours[4]	4 hours[5]
Hardness (Shore D)	90[1]	88[4]	80[5]

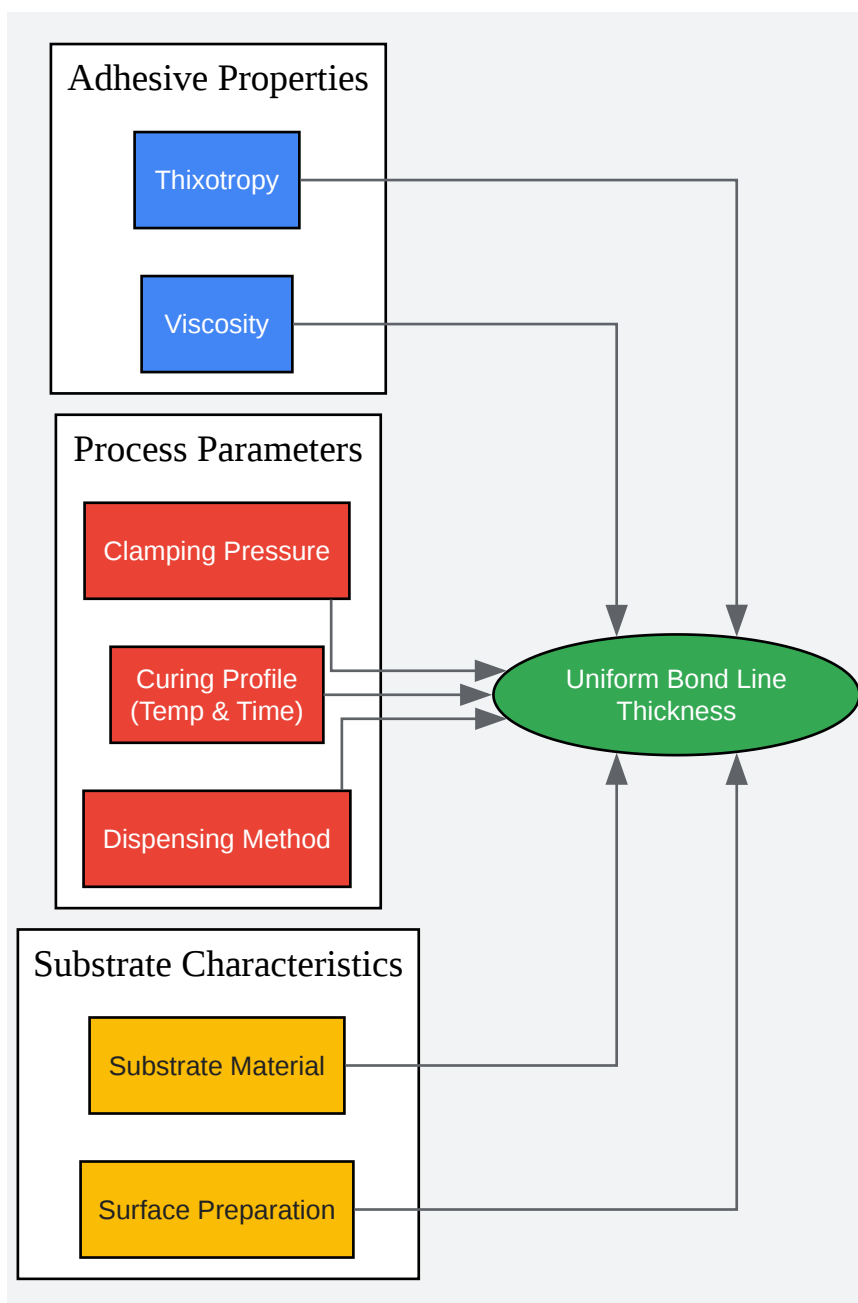
Experimental Protocols

Protocol 1: Dispensing and Curing for a Uniform Bond Line

- Substrate Preparation:
 - Clean the surfaces of the substrates to be bonded with a suitable solvent (e.g., isopropanol, acetone) to remove any contaminants like dust, oil, or grease.
 - Allow the solvent to fully evaporate before applying the adhesive.
- Adhesive Preparation:
 - Bring the **G907** resin and hardener to room temperature before mixing.

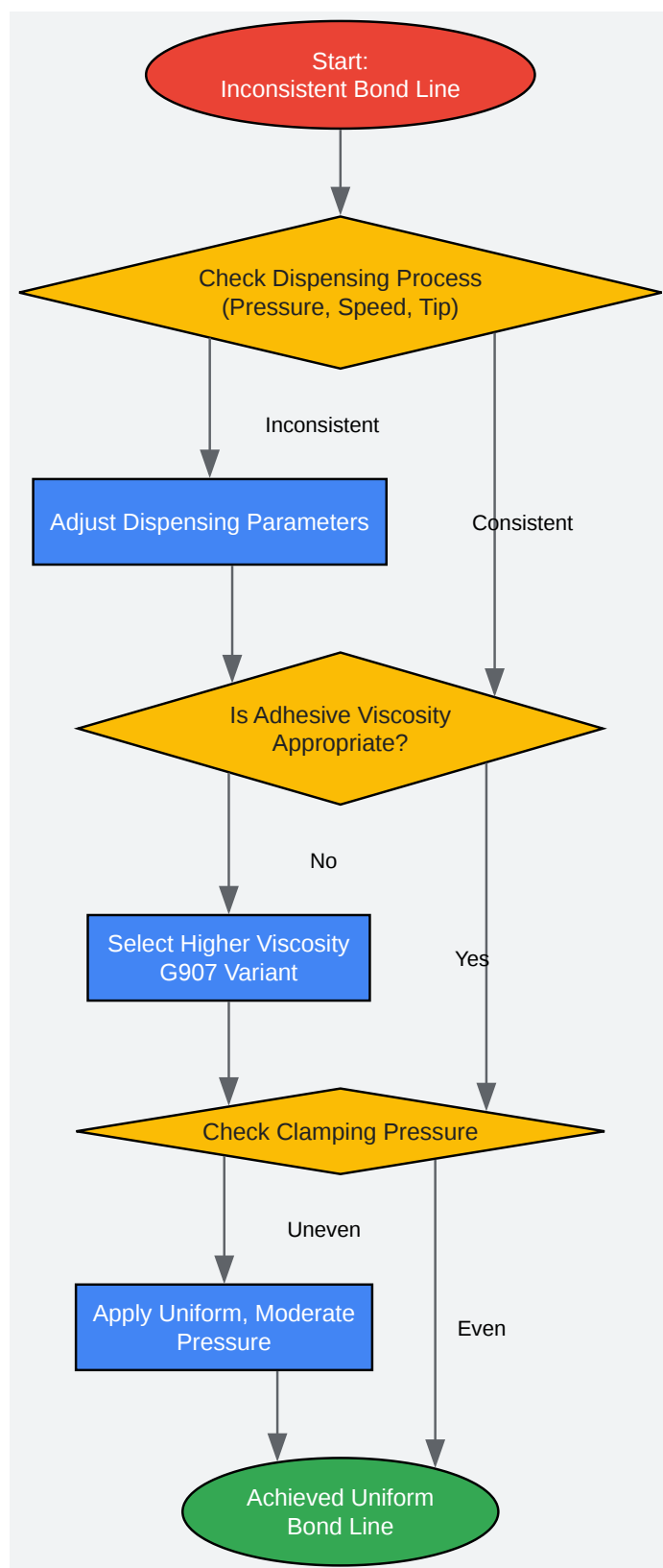
- Weigh the appropriate amounts of resin and hardener according to the mix ratio specified in the table above.
- Mix the components thoroughly but gently for 2-3 minutes, scraping the sides and bottom of the mixing container to ensure a homogenous mixture. Avoid vigorous mixing to minimize air entrapment.
- Adhesive Dispensing:
 - For manual application, use a spatula or syringe to apply a thin, uniform layer of adhesive to one of the substrates.
 - For automated or semi-automated applications, use a dispensing system with a nozzle appropriate for the viscosity of the **G907** variant and the desired bead size. Maintain a consistent dispensing speed and distance from the substrate.
- Assembly and Curing:
 - Join the substrates within the pot life of the adhesive.
 - Apply gentle, uniform pressure to spread the adhesive and achieve the desired bond line thickness. Use clamps or fixtures if necessary to maintain pressure during curing.
 - Allow the assembly to cure according to the recommended schedule (either at room temperature or an accelerated cure at 65°C).

Visualizations



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Caption: Factors Influencing Bond Line Thickness



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Caption: Troubleshooting Workflow for Inconsistent Bond Line

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